molecular formula C15H14FNO4 B7586917 (2S)-1-(7-fluoro-3-methyl-1-benzofuran-2-carbonyl)pyrrolidine-2-carboxylic acid

(2S)-1-(7-fluoro-3-methyl-1-benzofuran-2-carbonyl)pyrrolidine-2-carboxylic acid

Cat. No. B7586917
M. Wt: 291.27 g/mol
InChI Key: DVEYSYJAFIFFQH-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-(7-fluoro-3-methyl-1-benzofuran-2-carbonyl)pyrrolidine-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of pyrrolidine carboxylic acids and is commonly known as Flubiprofen.

Mechanism of Action

The mechanism of action of (2S)-1-(7-fluoro-3-methyl-1-benzofuran-2-carbonyl)pyrrolidine-2-carboxylic acid involves the inhibition of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid signaling molecules that play a crucial role in the inflammatory response by inducing pain, swelling, and fever. By inhibiting the production of prostaglandins, (2S)-1-(7-fluoro-3-methyl-1-benzofuran-2-carbonyl)pyrrolidine-2-carboxylic acid reduces the symptoms of inflammation and pain.
Biochemical and Physiological Effects:
(2S)-1-(7-fluoro-3-methyl-1-benzofuran-2-carbonyl)pyrrolidine-2-carboxylic acid has several biochemical and physiological effects on the human body. The compound works by inhibiting the activity of cyclooxygenase enzymes, which reduces the production of prostaglandins. This, in turn, reduces the symptoms of inflammation, including pain, swelling, and fever. The compound is also known to have analgesic and antipyretic effects, which make it useful in the treatment of pain and fever.

Advantages and Limitations for Lab Experiments

(2S)-1-(7-fluoro-3-methyl-1-benzofuran-2-carbonyl)pyrrolidine-2-carboxylic acid has several advantages and limitations for lab experiments. One of the main advantages is its high yield and purity, which make it suitable for various biochemical and physiological studies. The compound is also readily available and relatively inexpensive, which makes it accessible to researchers. However, one of the main limitations of (2S)-1-(7-fluoro-3-methyl-1-benzofuran-2-carbonyl)pyrrolidine-2-carboxylic acid is its potential to cause side effects, including gastrointestinal bleeding, renal toxicity, and cardiovascular events.

Future Directions

There are several future directions for the study of (2S)-1-(7-fluoro-3-methyl-1-benzofuran-2-carbonyl)pyrrolidine-2-carboxylic acid. One of the main areas of research is the development of new formulations and delivery methods that can improve the efficacy and safety of the compound. Another area of research is the identification of new targets for (2S)-1-(7-fluoro-3-methyl-1-benzofuran-2-carbonyl)pyrrolidine-2-carboxylic acid, which can expand its potential applications in the field of medicine. Finally, there is a need for further studies on the long-term safety and efficacy of the compound, particularly in the treatment of chronic pain and inflammation.

Synthesis Methods

The synthesis of (2S)-1-(7-fluoro-3-methyl-1-benzofuran-2-carbonyl)pyrrolidine-2-carboxylic acid involves the condensation of 3-methylsalicylic acid with ethyl chloroformate to form an intermediate, which is then reacted with an amine group to form the final product. The process requires the use of various reagents and solvents, including triethylamine, dichloromethane, and diisopropylethylamine. The yield of the reaction is typically high, and the purity of the product can be achieved through recrystallization.

Scientific Research Applications

(2S)-1-(7-fluoro-3-methyl-1-benzofuran-2-carbonyl)pyrrolidine-2-carboxylic acid has been extensively studied for its potential applications in the treatment of various medical conditions, including pain, inflammation, and fever. The compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and works by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins, a group of signaling molecules that play a crucial role in the inflammatory response.

properties

IUPAC Name

(2S)-1-(7-fluoro-3-methyl-1-benzofuran-2-carbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4/c1-8-9-4-2-5-10(16)13(9)21-12(8)14(18)17-7-3-6-11(17)15(19)20/h2,4-5,11H,3,6-7H2,1H3,(H,19,20)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEYSYJAFIFFQH-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC=C2F)C(=O)N3CCCC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC2=C1C=CC=C2F)C(=O)N3CCC[C@H]3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-(7-fluoro-3-methyl-1-benzofuran-2-carbonyl)pyrrolidine-2-carboxylic acid

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